Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)oxy)-, hydrochloride
CAS No.: 60984-27-2
Cat. No.: VC18439479
Molecular Formula: C15H24ClNO
Molecular Weight: 269.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60984-27-2 |
|---|---|
| Molecular Formula | C15H24ClNO |
| Molecular Weight | 269.81 g/mol |
| IUPAC Name | dimethyl-[2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yloxy)ethyl]azanium;chloride |
| Standard InChI | InChI=1S/C15H23NO.ClH/c1-16(2)10-11-17-15-9-8-13-6-4-3-5-7-14(13)12-15;/h8-9,12H,3-7,10-11H2,1-2H3;1H |
| Standard InChI Key | RTTJYYKUNHWVKD-UHFFFAOYSA-N |
| Canonical SMILES | C[NH+](C)CCOC1=CC2=C(CCCCC2)C=C1.[Cl-] |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of this compound is C₁₅H₂₄ClNO, with a molecular weight of 269.81 g/mol. Its structure comprises a seven-membered benzocycloheptene ring fused to a benzene ring, substituted at the 2-position with an ethoxy group bearing a dimethylammonium chloride moiety. The IUPAC name, dimethyl-[2-(6,7,8,9-tetrahydro-5H-benzoannulen-2-yloxy)ethyl]azanium chloride, reflects this arrangement.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 60984-27-2 |
| Molecular Formula | C₁₅H₂₄ClNO |
| Molecular Weight | 269.81 g/mol |
| SMILES | CNH+CCOC1CCCCC2=CC=CC=C12.[Cl-] |
| InChI Key | IMHYLNTXIRLOPF-UHFFFAOYSA-N |
The benzocycloheptene scaffold confers rigidity and lipophilicity, while the dimethylamino group enhances water solubility via salt formation with hydrochloric acid. X-ray crystallography of analogous compounds confirms that the seven-membered ring adopts a boat-like conformation, influencing receptor binding .
Synthesis and Manufacturing
Synthesis involves a multi-step process starting with 6,7,8,9-tetrahydro-5H-benzocyclohepten-2-ol as the core scaffold. Key steps include:
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Etherification: Reaction of the phenolic hydroxyl group with 2-chloro-N,N-dimethylethanamine in the presence of a base (e.g., K₂CO₃) to form the ethoxy linkage.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving stability and solubility.
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Etherification | 2-Chloro-N,N-dimethylethanamine, K₂CO₃, DMF, 80°C | 72–78 |
| Salt Formation | HCl (gaseous), EtOH, 0–5°C | 95 |
Purification typically employs recrystallization from ethanol-diethyl ether mixtures, achieving >98% purity by HPLC. Challenges include controlling regioselectivity during etherification and minimizing ring-opening side reactions.
Physicochemical Properties
The compound exists as a white crystalline solid with a melting point of 192–195°C. It is hygroscopic and requires storage under inert conditions. Solubility data are as follows:
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 45.2 |
| Ethanol | 12.8 |
| DMSO | <0.1 |
The hydrochloride salt’s logP (calculated) is 2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Stability studies show decomposition <2% after 6 months at -20°C.
| Parameter | Value |
|---|---|
| Acute Toxicity (LD₅₀, rat) | >2000 mg/kg (oral) |
| Irritation | Mild skin/eye irritation |
| Storage | -20°C, desiccated |
Handling requires PPE (gloves, goggles) and adherence to fume hood protocols during weighing. Spills should be neutralized with sodium bicarbonate.
Applications in Medicinal Chemistry
This compound serves as a precursor for:
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Neuropharmacological Agents: Analogues are explored for treating anxiety and depression via 5-HT₁A modulation .
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Anticancer Drugs: Benzocycloheptene derivatives inhibit tubulin polymerization, akin to colchicine .
Future Research Directions
Priority areas include:
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